Specific Scientific Field: The compound is used in the field of Biochemistry, specifically in Peptide Synthesis .
Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is a base-sensitive amino protecting group used in solid-phase peptide synthesis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .
Detailed Description of the Methods of Application or Experimental Procedures: The compound is used in the Fmoc solid-phase peptide synthesis method . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Thorough Summary of the Results or Outcomes Obtained: The Fmoc amino acid azides synthesized using this method are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
Specific Scientific Field: The compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .
Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is used in capillary electrophoresis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a complex organic compound characterized by its unique structural features, including a fluorenyl group and a methoxycarbonyl moiety. This compound belongs to the family of amino acids and is notable for its potential applications in medicinal chemistry and biochemistry. The presence of the fluorenyl group is particularly significant, as it contributes to the compound's stability and may influence its biological activity.
The molecular formula of this compound is C₁₈H₃₁NO₃, indicating that it consists of carbon, hydrogen, nitrogen, and oxygen atoms. The specific stereochemistry at the second carbon atom (S configuration) plays a crucial role in determining the compound's interactions with biological systems.
The chemical reactivity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid can be analyzed through various types of reactions:
These reactions are facilitated by specific enzymes in biological systems, illustrating the compound's potential as a substrate for enzymatic transformations
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid has been studied using computer-aided prediction methods. These studies suggest that this compound may exhibit various pharmacological effects, including: The prediction of biological activities is based on structure-activity relationship models that correlate molecular structure with observed biological effects .
Several synthetic routes have been developed to produce (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid has several potential applications:
Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid focus on its binding affinity to various biological targets:
Similar compounds include various derivatives of amino acids and fluorenyl-containing structures. Notable comparisons include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1. 9-Fluorenylmethanol | Contains a fluorenyl group | Simpler structure, lacks amino acid functionality |
2. Fmoc-Amino Acids | Fluorenylmethoxycarbonyl protecting group | Commonly used in peptide synthesis |
3. 2-Methyldecanoic Acid | Aliphatic chain similar to decenoic acid | Lacks aromatic character |
These compounds share structural similarities but differ significantly in their functional groups and biological activities, highlighting the uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid in terms of both structure and potential applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid possesses the molecular formula C26H31NO4 with a molecular weight of 421.53 grams per mole. The compound exists as a solid at room temperature and demonstrates the characteristic properties associated with fluorenylmethoxycarbonyl-protected amino acids. The molecule features a chiral center at the alpha-carbon position, with the (S)-configuration being the naturally occurring L-form that corresponds to the stereochemistry found in biological systems.
The structural complexity of this compound arises from several key components: the fluorenyl aromatic system that provides both protection and detection capabilities, the carbamate linkage that serves as the protecting group mechanism, the alpha-methyl substitution that enhances conformational stability, and the terminal alkene functionality that enables further chemical modifications. The compound's International Union of Pure and Applied Chemistry name reflects this structural sophistication: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid.
The physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid reflect its hybrid nature as both an aromatic and aliphatic compound. The melting point has been reported at approximately 296°C, indicating substantial thermal stability due to the fluorenyl ring system. The compound exhibits a boiling point of 647°C at 760 millimeters of mercury, though such extreme temperatures are rarely encountered in practical applications.
Storage recommendations specify maintaining the compound at 2-8°C under nitrogen atmosphere to prevent oxidation and degradation. The presence of the fluorenyl group provides ultraviolet detection capabilities, making the compound easily monitored during purification and analysis procedures. This ultraviolet activity is particularly valuable in high-performance liquid chromatography applications where detection and quantification are essential.
The development of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid must be understood within the broader historical evolution of peptide synthesis methodology, particularly the revolutionary introduction of the 9-fluorenylmethoxycarbonyl protecting group system [8] [9]. The foundational work establishing this protecting group paradigm traces back to 1970, when Louis A. Carpino and Grace Y. Han first introduced the 9-fluorenylmethoxycarbonyl group for solution-phase amino acid protection [11] [12].
The initial development of the 9-fluorenylmethoxycarbonyl system arose from the need for a base-labile protecting group that could serve as an alternative to the acid-labile tert-butyloxycarbonyl system [11] [12]. Carpino and Han recognized that the exceptional lability of the 9-fluorenylmethoxycarbonyl group to secondary amines, particularly piperidine, offered unique advantages for selective deprotection strategies [9] [11]. However, the early applications in solution chemistry revealed significant limitations, particularly the reactive nature of the dibenzofulvene byproduct formed during deprotection [9].
Table 2: Historical Development of the Fmoc Protecting Group System
Year | Development | Key Contributors | Impact |
---|---|---|---|
1970 | Introduction of Fmoc group for solution chemistry | Carpino and Han [11] | Base-labile amine protection |
1978-1980 | Adaptation to solid-phase peptide synthesis | Atherton and Sheppard [15] | Compatible with solid-phase synthesis |
1987 | Development of orthogonal protecting groups | Various research groups [9] | Improved side-chain protection strategies |
1990s | Widespread adoption in peptide synthesis | Commercial peptide industry [11] | Standard method for peptide synthesis |
2000s-Present | Advanced applications in stapled peptides | Multiple research laboratories [3] | Enables complex peptide modifications |
The transformation of 9-fluorenylmethoxycarbonyl chemistry from a limited solution-phase tool to the dominant methodology in solid-phase peptide synthesis occurred during the late 1970s and early 1980s [9] [15]. The key insight that enabled this transition was the recognition that solid-phase synthesis could effectively address the problematic dibenzofulvene byproduct through simple washing procedures [9]. The solid support environment eliminated the separation challenges that had plagued solution-phase applications [9].
The adoption of 9-fluorenylmethoxycarbonyl chemistry in solid-phase peptide synthesis was further facilitated by the development of orthogonal protecting group strategies [9]. The base-labile nature of the 9-fluorenylmethoxycarbonyl group proved perfectly complementary to acid-labile side-chain protecting groups, enabling the establishment of truly orthogonal protection schemes [9] [15]. This orthogonality allowed for the selective removal of the amino-terminal protecting group without affecting side-chain protection [9].
The widespread acceptance of 9-fluorenylmethoxycarbonyl-based solid-phase peptide synthesis during the 1990s reflected both the superior chemistry and the practical advantages of the methodology [11]. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities documented a dramatic shift in synthetic preferences, with 9-fluorenylmethoxycarbonyl usage increasing from 50% of participating laboratories in 1991 to 98% by 1994 [11].
The mild reaction conditions inherent to 9-fluorenylmethoxycarbonyl chemistry proved particularly advantageous for the synthesis of peptides containing acid-sensitive residues [11]. The elimination of repetitive acidolysis steps and the final strong acid treatment required in tert-butyloxycarbonyl methodology significantly reduced side reactions and improved overall yields [11]. This advantage was exemplified in the synthesis of tryptophan-rich peptides, where 9-fluorenylmethoxycarbonyl methods achieved dramatically improved yields compared to traditional approaches [11].
The evolution toward specialized amino acid derivatives such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid represents the natural progression of 9-fluorenylmethoxycarbonyl chemistry toward increasingly sophisticated applications [3]. The incorporation of non-natural amino acids with extended side chains and reactive functionalities has expanded the scope of peptide modifications achievable through solid-phase synthesis [3] [23].
The emergence of stapled peptide technology has fundamentally transformed approaches to protein-protein interaction modulation, with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid serving as a critical building block in this revolutionary methodology [16] [17]. Stapled peptides represent a distinct class of constrained peptides that utilize covalent cross-links to stabilize bioactive conformations, particularly alpha-helical structures that mediate protein-protein interactions [16] [20].
The conceptual foundation of peptide stapling addresses fundamental limitations inherent to both small molecule and protein-based therapeutics [16]. Small molecule inhibitors often lack the surface area and three-dimensional complexity required to effectively disrupt protein-protein interactions, while protein therapeutics suffer from poor cellular penetration and susceptibility to proteolytic degradation [16]. Stapled peptides bridge this gap by combining the conformational specificity of proteins with the synthetic accessibility and cellular permeability of small molecules [16] [22].
The role of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid in stapled peptide synthesis centers on its function as a metathesis substrate [3] [17]. The terminal alkene functionality present in the decenoic acid chain serves as a reactive partner in ring-closing metathesis reactions, which are catalyzed by ruthenium-based Grubbs catalysts [3] [17]. When incorporated into peptide sequences alongside complementary alkene-containing residues, this amino acid enables the formation of all-hydrocarbon cross-links that span multiple peptide turns [3].
Table 3: Properties and Applications of Stapled Peptides
Property/Application | Description | Benefits |
---|---|---|
Alpha-helix stabilization | Constrains peptide in bioactive α-helical conformation [16] | Reduced conformational entropy [20] |
Proteolytic stability | Resistance to proteolytic degradation in vivo [16] | Extended half-life in biological systems [16] |
Cell penetration | Enhanced cellular uptake and membrane permeability [16] | Access to intracellular targets [16] |
Target binding affinity | Improved binding to target proteins [19] | Higher potency and selectivity [19] |
Drug development | Next-generation therapeutic modality [22] | Bridge between small molecules and biologics [16] |
Protein-protein interaction inhibition | Effective modulators of intracellular interactions [16] | Target previously 'undruggable' interactions [22] |
Therapeutic applications | Cancer, infectious disease, metabolic disorders [22] | Potential for personalized medicine [22] |
Synthesis method | Ring-closing metathesis using Grubbs catalysts [17] | Efficient and mild reaction conditions [17] |
The alpha-methyl substitution present in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid contributes significantly to the conformational constraints imposed by stapling [24] [26]. Alpha-methylated amino acids exhibit a strong propensity to adopt helical conformations due to the Thorpe-Ingold effect, which reduces the conformational flexibility around the backbone dihedral angles [24]. This intrinsic helical bias works synergistically with the macrocyclic constraint to stabilize the desired alpha-helical structure [24].
The length and positioning of the decenoic acid chain in this amino acid derivative have been optimized for specific stapling geometries [3] [21]. The ten-carbon chain length enables the formation of cross-links that span appropriate distances for i,i+4 or i,i+7 stapling patterns, which correspond to one or two turns of an alpha-helix, respectively [21]. The terminal positioning of the alkene group ensures that the reactive functionality is appropriately positioned for efficient metathesis reactions [17].
Ring-closing metathesis reactions involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid typically proceed under mild conditions using first-generation or second-generation Grubbs catalysts [3] [17]. The reaction efficiency is influenced by factors including peptide sequence, secondary structure, and the identity of the complementary alkene-containing residue [17]. Recent advances in catalyst design have enabled improved control over the stereochemistry of the resulting cross-link, with Z-selective catalysts providing enhanced specificity [17] [47].
The applications of stapled peptides incorporating this amino acid derivative span diverse therapeutic areas [22]. In oncology, stapled peptides have demonstrated efficacy as inhibitors of the MDM2-p53 interaction, representing a promising approach to p53 pathway reactivation [22]. The dual inhibitor ATSP-7041 exemplifies the potential of stapled peptides to target previously intractable protein-protein interactions with high specificity and potency [22].
The integration of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid within the 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis paradigm exemplifies the sophisticated evolution of this methodology toward specialized applications [23] [35]. The 9-fluorenylmethoxycarbonyl protecting group strategy has become the dominant approach for automated peptide synthesis due to its compatibility with mild reaction conditions and orthogonal protecting group schemes [23] [36].
The fundamental principles underlying 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis involve the repetitive application of deprotection and coupling cycles [36]. The 9-fluorenylmethoxycarbonyl group protecting the amino terminus is removed using piperidine in dimethylformamide, exposing the free amino group for subsequent coupling reactions [36] [39]. The coupling step involves the activation of the incoming amino acid carboxyl group using specialized reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate or 1-[Bis(dimethylamino)methylene]–1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate [37] [39].
The incorporation of non-natural amino acids such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid into automated synthesis protocols requires careful optimization of coupling conditions [23] [35]. The sterically hindered nature of alpha-methylated amino acids can lead to reduced coupling efficiency, necessitating extended reaction times or double coupling procedures [23]. The hydrophobic character of the decenoic acid chain may also influence solvation characteristics during synthesis [23].
Table 4: Comparative Analysis of Amino Acid Protecting Groups
Protecting Group | Deprotection Conditions | Advantages | Applications |
---|---|---|---|
9-fluorenylmethoxycarbonyl | Base (piperidine, 20% in dimethylformamide) [36] | Mild conditions, orthogonal to acid-labile groups, UV monitoring [8] | Standard solid-phase peptide synthesis, complex peptides, automation [36] |
tert-butyloxycarbonyl | Acid (trifluoroacetic acid, hydrochloric acid) [36] | Acid-stable during synthesis, volatile deprotection products [36] | Specialized sequences, manual synthesis [36] |
benzyloxycarbonyl | Hydrogenolysis (hydrogen/palladium) [36] | Compatible with base-sensitive groups, stable storage [36] | Solution synthesis, acid-sensitive peptides [36] |
allyloxycarbonyl | Palladium(0) catalyst [36] | Orthogonal to 9-fluorenylmethoxycarbonyl and tert-butyloxycarbonyl, selective removal [36] | Selective deprotection, branched peptides [36] |
The automation of 9-fluorenylmethoxycarbonyl-based peptide synthesis has been facilitated by the development of sophisticated instrumentation that can accommodate the specialized requirements of non-natural amino acid incorporation [36]. Modern peptide synthesizers feature programmable delivery systems for reagents and solvents, precise temperature control, and real-time monitoring capabilities that enable the optimization of coupling conditions for challenging residues [36].
The monitoring of synthesis progress during 9-fluorenylmethoxycarbonyl deprotection provides a unique advantage through the strong ultraviolet absorption of the released dibenzofulvene chromophore [8] [9]. This spectroscopic signature allows for quantitative assessment of deprotection efficiency and can serve as a quality control measure throughout the synthesis [8]. For amino acids such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, this monitoring capability is particularly valuable due to the potential for incomplete deprotection of sterically hindered residues [23].
The coupling chemistry employed in 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis has evolved to accommodate the unique challenges posed by non-natural amino acids [37] [40]. Modern coupling reagents such as 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate offer enhanced reactivity that can overcome the reduced coupling efficiency associated with alpha-methylated residues [40]. The electron-withdrawing effect of the chlorine substituent in this reagent results in more rapid coupling kinetics compared to earlier generation activating agents [40].
The compatibility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid with standard 9-fluorenylmethoxycarbonyl methodology enables its seamless integration into complex peptide sequences [23]. The orthogonal protecting group strategy inherent to the 9-fluorenylmethoxycarbonyl system ensures that the decenoic acid functionality remains intact throughout the synthesis, preserving its reactivity for subsequent metathesis reactions [23]. This compatibility has been essential for the development of stapled peptide libraries and the systematic exploration of structure-activity relationships [3].